4-Amino-5-(2,3-dimethoxy-phenyl)-4H

Description

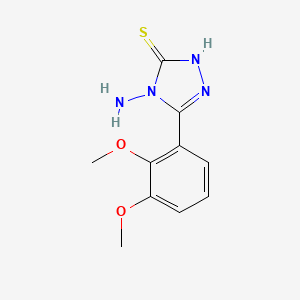

4-Amino-5-(2,3-dimethoxy-phenyl)-4H is a triazole derivative characterized by a 1,2,4-triazole core substituted at the 5-position with a 2,3-dimethoxyphenyl group. This compound belongs to a broader class of 4-amino-1,2,4-triazole-3-thiol/thione derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiexudative properties .

Properties

Molecular Formula |

C10H12N4O2S |

|---|---|

Molecular Weight |

252.30 g/mol |

IUPAC Name |

4-amino-3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-5-3-4-6(8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) |

InChI Key |

VBAAKQAPGDQFDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NNC(=S)N2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound-[1,2,4]triazole-3-thiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

Industry: Used in the development of new materials with unique properties, such as luminescent polymers.

Mechanism of Action

The mechanism of action of 4-Amino-5-(2,3-dimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Chemical Properties

Electronic and Steric Influence

- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1): The 3-fluoro group is electron-withdrawing, which may reduce electron density on the triazole ring compared to the 2,3-dimethoxy analog. This could affect reactivity in electrophilic substitution or hydrogen-bonding interactions. Synthesis of this derivative achieved an 85% yield via thiocarbohydrazide fusion .

- 4-Amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: The dichloro substitution introduces strong electron-withdrawing effects, likely increasing stability but reducing solubility. This compound is commercially available (CymitQuimica), suggesting established synthetic protocols .

Commercial and Patent Landscape

Biological Activity

4-Amino-5-(2,3-dimethoxy-phenyl)-4H is a compound belonging to the class of triazoles, known for its diverse biological activities. This article explores its antimicrobial, antifungal, and antiviral properties, alongside its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.25 g/mol

- Functional Groups : Amino group (-NH), methoxy groups (-OCH), and a triazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound demonstrated effective inhibition against several bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The antifungal efficacy of this compound has been assessed against various fungal species. The compound showed promising results in inhibiting the growth of pathogenic fungi.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Microsporum gypseum | 16 |

| Aspergillus niger | 32 |

| Candida krusei | 8 |

These findings indicate that the compound may be effective in treating fungal infections .

Antiviral Activity

Preliminary studies have suggested that this compound also exhibits antiviral activity. It interacts with viral enzymes, inhibiting their function and thereby reducing viral replication. Further research is required to elucidate the specific mechanisms involved in this activity .

The biological activity of this compound is attributed to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and replication.

- Signal Modulation : It modulates signaling pathways related to cell proliferation and apoptosis, which may contribute to its anticancer potential .

The interactions at the molecular level are crucial for understanding how this compound exerts its biological effects.

Study on Antibacterial Efficacy

In a controlled study involving various triazole derivatives, this compound was tested against clinical isolates of bacteria. The results showed that it significantly inhibited bacterial growth compared to control groups. The study concluded that this compound could be developed further as an antibacterial agent .

Evaluation of Antifungal Properties

Another research effort focused on evaluating the antifungal properties of this compound against Candida species. The results indicated a strong inhibitory effect, particularly at lower concentrations, suggesting its potential use in treating candidiasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.